![molecular formula C18H32N2O3S B12178444 N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B12178444.png)
N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfone derivatives.
Reduction: The major products include amine derivatives.
Substitution: The major products include substituted sulfonamides.
Scientific Research Applications
Antibacterial Activity
Research has indicated that sulfonamide compounds exhibit significant antibacterial properties. N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has been studied for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12 µg/mL | |
Escherichia coli | 15 µg/mL | |
Methicillin-resistant S. aureus (MRSA) | 10 µg/mL |
Studies have shown that this compound inhibits bacterial growth effectively, making it a candidate for further development into antibacterial agents.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects, particularly as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: COX-2 Inhibition
In a study examining various COX-2 inhibitors, this compound demonstrated significant inhibition of COX-2 activity compared to standard NSAIDs, indicating its potential as an anti-inflammatory agent .
Chemical Synthesis and Modification
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of appropriate sulfonamide precursors with diethylamine and other reagents under controlled conditions.
Table 2: Synthesis Overview
Step | Reagents Used | Conditions | Yield (%) |
---|---|---|---|
1 | 3-Methoxy-4-methylbenzene | Room Temperature | 88 |
2 | Diethylamine | Stirring Overnight | 85 |
3 | Sulfonation Reaction | Reflux | 90 |
This table summarizes the synthesis steps and yields, highlighting the efficiency of the synthetic route.
Potential in Drug Development
Given its promising pharmacological properties, this compound is being investigated as a lead compound in drug development programs targeting bacterial infections and inflammatory diseases.
Future Research Directions
Future studies are encouraged to explore:
- In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
- Mechanism of action : Understanding how the compound interacts at the molecular level with bacterial targets and inflammatory pathways.
- Structural modifications : Investigating analogs to enhance potency and reduce side effects.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Known for its use in polymer synthesis and as a pH-sensitive material.
N-[3-(diethylamino)propyl]methacrylamide: Similar in structure but used primarily in the synthesis of copolymers.
Uniqueness
N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
N-[3-(diethylamino)propyl]-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide, often referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a sulfonamide group attached to a substituted aromatic ring. The general formula is C15H24N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Sulfonamides are known primarily for their role as antimicrobial agents. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form folate .
Biological Activities
-
Antimicrobial Activity :
- The primary application of sulfonamides is in treating bacterial infections. Studies have shown that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Anti-inflammatory Properties :
- Anticancer Activity :
Case Studies
- Clinical Trials :
- In Vitro Studies :
Table 1: Antimicrobial Activity
Table 2: Cytotoxicity Profile
Properties
Molecular Formula |
C18H32N2O3S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H32N2O3S/c1-7-20(8-2)11-9-10-19-24(21,22)18-13-16(14(3)4)15(5)12-17(18)23-6/h12-14,19H,7-11H2,1-6H3 |
InChI Key |
NMKHRIXMMYQWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC |
Origin of Product |
United States |
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